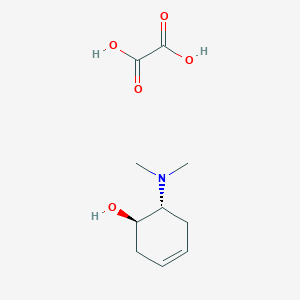

(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate

Description

Properties

Molecular Formula |

C10H17NO5 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

(1R,6R)-6-(dimethylamino)cyclohex-3-en-1-ol;oxalic acid |

InChI |

InChI=1S/C8H15NO.C2H2O4/c1-9(2)7-5-3-4-6-8(7)10;3-1(4)2(5)6/h3-4,7-8,10H,5-6H2,1-2H3;(H,3,4)(H,5,6)/t7-,8-;/m1./s1 |

InChI Key |

NJLRTXWRGOPGLD-SCLLHFNJSA-N |

Isomeric SMILES |

CN(C)[C@@H]1CC=CC[C@H]1O.C(=O)(C(=O)O)O |

Canonical SMILES |

CN(C)C1CC=CCC1O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis of the Cyclohexenol Core

The key step in preparing (1R,6R)-6-(Dimethylamino)cyclohex-3-enol is the stereoselective formation of the cyclohex-3-enol ring system with the correct 1R,6R configuration.

Diels-Alder Cycloaddition Approach :

According to classical methods documented in advanced organic synthesis literature, cyclohexenol derivatives can be synthesized via Diels-Alder reactions between dienes and dienophiles, followed by functional group modifications. For example, a diene such as 1-trimethylsilyl-1,3-butadiene can be reacted with an appropriate dienophile to form a cyclohexene intermediate. Subsequent oxidative dihydroxylation and elimination steps yield the cyclohex-3-enol structure with high stereoselectivity.Chiral Auxiliary or Catalyst Use :

To obtain the (1R,6R) stereochemistry, chiral auxiliaries or asymmetric catalysis can be employed. Ligand-accelerated catalysis (LAC) using chiral phosphoramidite ligands has been shown to enhance regio- and enantioselectivity in related cyclohexenol syntheses, achieving enantiomeric excesses greater than 90%.

Formation of the Oxalate Salt

The final step involves conversion of the free base (1R,6R)-6-(dimethylamino)cyclohex-3-enol into its oxalate salt.

Salt Formation Procedure :

The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol), and oxalic acid is added stoichiometrically. The mixture is stirred at room temperature or slightly elevated temperature until the salt precipitates. Filtration and drying yield the pure oxalate salt.Purification and Characterization :

The oxalate salt typically exhibits enhanced crystallinity and stability, facilitating purification by recrystallization. Characterization by NMR, IR, and elemental analysis confirms salt formation.

Summary Table of Preparation Steps and Conditions

Mechanistic Insights and Research Data

The Diels-Alder step leverages the endo rule and chiral ligand effects to favor the (1R,6R) stereochemistry, as supported by mechanistic studies in asymmetric catalysis.

Oxidative dihydroxylation follows the Upjohn procedure, providing cis-diols that can be selectively converted to the enol form.

Reductive amination proceeds via iminium ion intermediate formation, with stereochemical outcomes influenced by steric and electronic factors of the cyclohexenol ring.

Oxalate salt formation is a straightforward acid-base reaction, but the choice of solvent and temperature affects crystal morphology and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxalate ester can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Cyclohexenol Derivatives

Cyclohexenol derivatives share a six-membered ring with a hydroxyl group and variable substituents. Key differences lie in functional groups, stereochemistry, and counterions:

Table 1: Structural Comparison of Cyclohexenol Derivatives

Key Observations :

- Functional Groups: The dimethylamino group in the target compound introduces basicity and polarity, contrasting with ether/thioether () or diol () substituents.

- Stereochemistry : The (1R,6R) configuration may lead to distinct spatial arrangements compared to (1S,6S) isomers () or (1R,2R,6S) derivatives ().

- Counterion : The oxalate salt differentiates the target compound from neutral analogs, enhancing solubility compared to free-base forms.

Physicochemical Properties

Functional groups and counterions significantly influence properties like solubility and stability:

Table 3: Hypothesized Property Comparison

Property Analysis :

- Oxalate Salt : The ionic nature of the target compound likely improves bioavailability compared to neutral analogs.

- Amino vs.

Research Implications and Limitations

- Structural Diversity: The evidence highlights the versatility of cyclohexenol scaffolds for introducing diverse functionalities (e.g., ethers, thioethers, amines).

- Data Gaps : Pharmacological data for the target compound are absent in the provided evidence, limiting activity-based comparisons.

- Stereochemical Impact : The (1R,6R) configuration warrants further study to assess its role in chiral recognition or receptor binding.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (1R,6R)-6-(Dimethylamino)cyclohex-3-enol oxalate while minimizing stereochemical impurities?

- Methodological Approach : Use chiral chromatography (e.g., HPLC with chiral stationary phases) to monitor enantiomeric excess during synthesis. Employ asymmetric catalysis or enzymatic resolution to enhance stereochemical control .

- Data Contradiction : If NMR or X-ray crystallography reveals unexpected stereochemical configurations, re-evaluate reaction conditions (e.g., solvent polarity, temperature) to identify sources of racemization .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Key Precautions :

- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or dermal exposure due to acute oral/dermal toxicity (Category 4 hazards) .

- Avoid contact with strong acids/bases to prevent hazardous decomposition .

Q. How can researchers validate the purity of this compound using spectroscopic techniques?

- Analytical Workflow :

- 1H/13C NMR : Compare peaks to reference spectra (e.g., δ 1.2–3.0 ppm for cyclohexene protons; δ 40–60 ppm for dimethylamino carbons) .

- LC-MS : Monitor molecular ion peaks (m/z ~253 for the free base; adjust for oxalate counterion) to detect impurities .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in the reported stability of this compound under varying pH conditions?

- Hypothesis Testing : Conduct accelerated stability studies (40°C/75% RH) across pH 2–12. Use HPLC-UV to quantify degradation products (e.g., oxalic acid, cyclohexenol derivatives) .

- Contradiction Analysis : If decomposition rates conflict with literature, verify buffer interactions or photolytic effects using controlled light exposure experiments .

Q. How does the stereochemistry of this compound influence its intermolecular interactions in supramolecular assemblies?

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict hydrogen-bonding motifs.

- Experimental Validation : Use X-ray crystallography to compare crystal packing of enantiopure vs. racemic forms. Note steric clashes in the (1R,6R) configuration that may hinder π-π stacking .

Q. What methodologies are recommended for assessing the environmental fate of this compound in aquatic systems?

- Ecotoxicology Workflow :

- Biodegradation : Use OECD 301F respirometry to measure CO2 evolution in activated sludge .

- Bioaccumulation : Determine log Kow via shake-flask HPLC; values >3 indicate potential bioaccumulation risks .

Q. How can researchers design dose-response studies for this compound when acute toxicity data is incomplete?

- Tiered Testing :

- In vitro : Use HepG2 cells for cytotoxicity assays (IC50 determination) .

- In silico : Apply QSAR models (e.g., OECD Toolbox) to predict LD50 based on structural analogs .

Data Interpretation and Reporting

Q. What statistical approaches are appropriate for analyzing conflicting bioactivity data across studies of this compound?

- Meta-Analysis : Apply random-effects models to account for inter-study variability (e.g., differing cell lines, assay conditions). Use funnel plots to detect publication bias .

- Sensitivity Analysis : Rank variables (e.g., solvent choice, incubation time) by their impact on IC50 values via Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.